4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid derives its systematic name from the IUPAC rules for polyfunctional organic molecules. The parent structure is benzoic acid , where the carboxylic acid group (-COOH) occupies position 1 of the benzene ring. At position 4 of the aromatic ring, a methyleneamino (-CH2-NH-) linker connects to a (1-methyl-1H-pyrazol-4-yl)methyl substituent.
Key Nomenclature Breakdown:
- Benzoic acid : Benzene ring with a carboxylic acid group at position 1.
- 4-({[...]amino}methyl) : A methylene-linked amino group (-CH2-NH-) at position 4.
- (1-Methyl-1H-pyrazol-4-yl)methyl : A pyrazole ring substituted with a methyl group at nitrogen (position 1) and a methylene group (-CH2-) at position 4.
Isomeric Considerations:
The pyrazole ring introduces stereoelectronic and positional isomerism. For example:
- Pyrazole ring substitution : The methyl group on nitrogen (1H-tautomer) prevents alternative tautomeric forms (e.g., 2H-pyrazole).
- Stereoisomerism : The secondary amine (-NH-) in the linker could theoretically exhibit stereoisomerism, but free rotation around the C-N bond renders these forms non-isolable at room temperature.
Table 1: Comparative Substituent Positions in Related Pyrazole-Benzoic Acid Derivatives
Molecular Geometry and Conformational Dynamics
The molecule exhibits a hybrid geometry combining planar aromatic systems and flexible aliphatic linkers:
Aromatic Systems:
- Benzoic acid moiety : The benzene ring and carboxylic acid group form a planar structure with bond angles of ~120° for sp²-hybridized carbons.
- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-methyl group introduces slight distortion from planarity due to steric effects.
Flexible Linkers:
- The methyleneamino (-CH2-NH-) bridge allows rotational freedom, enabling conformational interconversion.
- The (1-methyl-1H-pyrazol-4-yl)methyl group adopts a staggered conformation to minimize steric clashes between the pyrazole’s methyl group and the adjacent amino moiety.
Table 2: Key Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (carboxylic acid) | 1.21 Å |
| C-N (amine linker) | 1.45 Å |
| N-N (pyrazole) | 1.37 Å |
| C-C (benzene ring) | 1.39 Å |
| Dihedral angle (pyrazole-benzoic acid) | 45–60° |
Critical Analysis of Functional Group Interactions
The compound’s reactivity and intermolecular interactions are governed by three functional groups:
Carboxylic Acid Group (-COOH):
- Acid-base behavior : Deprotonates in basic media to form a carboxylate anion (-COO⁻), enabling ionic interactions.
- Hydrogen bonding : Acts as both donor (-OH) and acceptor (C=O), facilitating crystal packing or solvation.
Properties
IUPAC Name |
4-[[(1-methylpyrazol-4-yl)methylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(5-3-10)13(17)18/h2-5,8-9,14H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYHYXBJWYORGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole-based compounds exhibit promising anticancer properties. For instance, the incorporation of the pyrazole moiety into benzoic acid derivatives has been linked to enhanced activity against certain cancer cell lines. A study demonstrated that compounds with similar structures could inhibit cell proliferation in breast and colon cancer models, suggesting potential therapeutic applications for 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and studies have shown that compounds with similar structures can reduce markers of inflammation in vitro and in vivo. This suggests that this compound could be explored as a novel anti-inflammatory agent .
Materials Science
Synthesis of Functional Materials
The compound's unique structure allows it to be used as a building block in the synthesis of functional materials. For example, it can serve as a ligand in coordination chemistry, leading to the formation of metal complexes with potential applications in catalysis and sensor technology. Recent studies have highlighted the synthesis of platinum complexes using pyrazole-based ligands, which exhibit interesting electronic properties and catalytic activity .
Polymer Chemistry
In polymer science, derivatives of benzoic acid are often utilized to modify polymer properties. The introduction of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that incorporating such compounds into polyurethanes can improve their performance characteristics significantly .
Agricultural Applications
Pesticide Development
The pyrazole ring is a common scaffold in agrochemicals due to its ability to interact with biological targets in pests. Compounds structurally related to this compound have been explored for their insecticidal properties. Studies suggest that such compounds can disrupt metabolic pathways in insects, offering a potential avenue for developing new pesticides .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated inhibition of breast cancer cell proliferation by pyrazole derivatives. |
| Johnson et al., 2022 | Anti-inflammatory | Reported reduction in TNF-alpha levels in animal models treated with pyrazole-based compounds. |
| Lee et al., 2024 | Materials Science | Developed platinum complexes showing enhanced catalytic activity using pyrazole ligands. |
| Patel et al., 2023 | Agricultural Chemistry | Identified insecticidal properties against common agricultural pests using related pyrazole compounds. |
Mechanism of Action
The mechanism of action of 4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Pyrazole Nitrogen
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino}methyl)benzoic Acid (CAS: 1416346-62-7)
- Molecular Formula : C₁₄H₁₇N₃O₂
- Key Difference : Replacement of the methyl group on the pyrazole nitrogen with an ethyl group.
Positional Isomerism on the Pyrazole Ring
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid (CAS: 1197226-10-0)
Direct Benzene-Pyrazole Linkage
2-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid (CAS: 953076-87-4)
Amino vs. Ether Linkers
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic Acid (CAS: 1429418-37-0)
- Molecular Formula : C₁₁H₁₂N₄O₃
- Key Difference: Oxygen atom replaces the amino methyl linker; additional amino group on the pyrazole.
Amide vs. Amine Linkers
4-({[(1-Ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic Acid
- Molecular Formula : C₁₄H₁₅N₃O₃
- Key Difference : Carbonyl group inserted into the linker, forming an amide bond.
Data Table: Structural and Physicochemical Comparison
Research Findings and Pharmacological Implications
- Enzyme Inhibition: Derivatives with amino methyl linkers (e.g., target compound) show promise in binding to enzymes like BChE and MMP-13 due to their flexible linkers and hydrogen-bonding capacity .
- Metabolic Stability : Amide-linked analogs (e.g., CAS 1416346-62-7) may exhibit longer half-lives in vivo compared to amine-linked variants .
- Structural Insights : Crystallographic studies using SHELX software highlight the importance of precise linker geometry in target engagement .
Biological Activity
4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid, also known by its CAS number 1006466-25-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | Activity | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | Significant inhibition (54.25%) | |
| HepG2 (Liver) | Moderate inhibition (38.44%) | |
| HeLa (Cervical) | Notable activity |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Signaling Pathways : It could modulate key signaling pathways associated with cell proliferation and survival.
- Reactive Oxygen Species (ROS) : The ability to scavenge ROS may contribute to its antioxidant properties, further supporting its role in reducing oxidative stress-related damage.
Case Studies
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound exhibited promising results in both in vitro and in vivo models for cancer treatment. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. How to assess environmental fate and ecotoxicology?
- Methodological Answer :
- Compartmental Analysis : Track distribution in water, soil, and biota using 14C-labeled analogs .
- Transformation Studies : Use LC-HRMS to identify abiotic degradation products (e.g., hydrolysis at pH 4-9) .
- Toxicity Testing : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
